molecular formula C16H18N2O3 B12817245 (3S,4R)-3-((S)-hydroxy(phenyl)methyl)-4-((1-methyl-1H-imidazol-5-yl)methyl)dihydrofuran-2(3H)-one

(3S,4R)-3-((S)-hydroxy(phenyl)methyl)-4-((1-methyl-1H-imidazol-5-yl)methyl)dihydrofuran-2(3H)-one

Cat. No.: B12817245
M. Wt: 286.33 g/mol
InChI Key: DZOVBAVEJYPSLL-AEGPPILISA-N
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Description

(3S,4R)-3-((S)-hydroxy(phenyl)methyl)-4-((1-methyl-1H-imidazol-5-yl)methyl)dihydrofuran-2(3H)-one (CAS 69460-80-6) is a complex organic compound featuring a dihydrofuran-2(3H)-one core, which is a chiral lactone scaffold . This structure is substituted with a hydroxyphenylmethyl group and a 1-methyl-1H-imidazol-5-ylmethyl group, each with defined stereochemistry. The specified stereocenters make this molecule a valuable subject for research in asymmetric synthesis and the study of stereoselective reactions . The molecular formula is C16H18N2O3 and it has a molecular weight of 286.33 g/mol . The presence of both a lactone and an imidazole ring in its structure suggests potential for interesting chemical and biological properties, positioning it as a specialized intermediate for pharmaceutical research and the development of novel bioactive molecules. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C16H18N2O3

Molecular Weight

286.33 g/mol

IUPAC Name

(3S,4R)-3-[(S)-hydroxy(phenyl)methyl]-4-[(3-methylimidazol-4-yl)methyl]oxolan-2-one

InChI

InChI=1S/C16H18N2O3/c1-18-10-17-8-13(18)7-12-9-21-16(20)14(12)15(19)11-5-3-2-4-6-11/h2-6,8,10,12,14-15,19H,7,9H2,1H3/t12-,14-,15+/m0/s1

InChI Key

DZOVBAVEJYPSLL-AEGPPILISA-N

Isomeric SMILES

CN1C=NC=C1C[C@H]2COC(=O)[C@@H]2[C@@H](C3=CC=CC=C3)O

Canonical SMILES

CN1C=NC=C1CC2COC(=O)C2C(C3=CC=CC=C3)O

Origin of Product

United States

Preparation Methods

Chiral Lactone Formation via Chiral Intermediates and Ring Closure

One common approach to prepare optically pure dihydrofuran-2(3H)-ones involves starting from chiral precursors such as substituted cyclohexenoic acids or chiral epichlorohydrins. These intermediates undergo reduction, oxidation, and ring-closure steps to form the lactone ring with the desired stereochemistry.

  • For example, a chiral substituted cyclohexenoic acid can be converted into the lactone by selective reduction and oxidation steps, followed by electrolysis or chemical ring closure. However, this method can be costly and less suitable for large-scale production due to the use of specialized chiral intermediates and electrochemical steps.

Use of Readily Available Starting Materials and Grignard Reactions

Another reported method uses commercially available diphenyl malonate and (R)-epichlorohydrin as starting materials. The synthesis proceeds through:

  • Formation of a chiral intermediate via ring closure.
  • Introduction of the hydroxy(phenyl)methyl group by a Grignard reaction.
  • Decarboxylation to yield the chiral lactone.

This method requires high temperatures (above 130 °C) for decarboxylation, which risks racemization and affects product purity. The reaction time is also relatively long.

Condensation, Substitution, Reduction, and Hydrolysis Using Chiral Auxiliaries

A more recent and industrially promising method involves:

  • Starting from valeryl chloride, chiral oxazolinone, and tert-butyl 2-bromoacetate.
  • Performing condensation, substitution, reduction, and hydrolysis steps.
  • Purifying intermediates by column chromatography.

This route offers high enantioselectivity and yields but involves costly and cumbersome purification steps.

Novel Economical Process for Optically Pure Lactones

A patented process improves on previous methods by:

  • Using easily available starting materials.
  • Achieving high reaction yields.
  • Recycling by-products.
  • Simplifying operations.
  • Maintaining good enantioselectivity.

The process involves:

  • Preparation of optically pure (R)-3-(hydroxymethyl)hexonitrile intermediate.
  • Cyano group hydrolysis and lactonization under acidic or basic conditions to form the optically pure (R)-4-n-propyl-dihydrofuran-2(3H)-one.

Reaction conditions include:

  • Alkylation in tetrahydrofuran or 2-methyltetrahydrofuran at -80 to 20 °C.
  • Reduction in water/tetrahydrofuran or water/alcohol mixtures at 0 to 100 °C.
  • Cyano hydrolysis at 70 to 100 °C.

This method is particularly suitable for preparing optically pure lactones with high enantiomeric excess and industrial scalability.

For the target compound, the preparation must also incorporate:

  • Installation of the (S)-hydroxy(phenyl)methyl group at C-3, which can be introduced via stereoselective addition of a phenyl-substituted organometallic reagent to a suitable lactone or lactol intermediate.
  • Attachment of the (1-methyl-1H-imidazol-5-yl)methyl substituent at C-4, which may be achieved by nucleophilic substitution or alkylation reactions on a lactone precursor bearing a leaving group at C-4.
Method Type Starting Materials Key Steps Advantages Limitations
Chiral cyclohexenoic acid route Chiral substituted cyclohexenoic acid Reduction, oxidation, electrolysis High stereoselectivity Costly, not suitable for scale
Diphenyl malonate + epichlorohydrin Diphenyl malonate, (R)-epichlorohydrin Ring closure, Grignard, decarboxylation Readily available materials High temp, racemization risk
Chiral oxazolinone route Valeryl chloride, chiral oxazolinone Condensation, substitution, reduction, hydrolysis High yield, good enantioselectivity Expensive purification
Novel economical process Various simple starting materials Alkylation, reduction, cyano hydrolysis, lactonization Simple, high yield, recyclable by-products Specific to (R)-4-n-propyl lactone
  • The novel economical process described in patent literature demonstrates feasibility for industrial-scale synthesis with good enantioselectivity and operational simplicity.
  • Maintaining stereochemical purity is critical, as racemization during high-temperature steps can reduce biological activity.
  • The choice of solvents (tetrahydrofuran, methanol, ethanol, water mixtures) and temperature control are essential for optimizing yields and purity.
  • The synthetic routes are adaptable to introduce the hydroxyphenyl and imidazolyl substituents through selective functional group transformations.

The preparation of (3S,4R)-3-((S)-hydroxy(phenyl)methyl)-4-((1-methyl-1H-imidazol-5-yl)methyl)dihydrofuran-2(3H)-one involves sophisticated stereoselective synthesis strategies centered on chiral lactone formation and selective functionalization. Among the methods, recent advances provide more economical and scalable routes with high enantioselectivity, suitable for industrial application. Careful control of reaction conditions and purification steps ensures the production of this complex molecule with the desired stereochemical and functional integrity.

Chemical Reactions Analysis

Types of Reactions: Isopilosine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions involving isopilosine include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve the use of halogenating agents and nucleophiles under controlled temperature and pH conditions.

Major Products Formed: The major products formed from the reactions of isopilosine depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds. Substitution reactions can result in the formation of various substituted isopilosine derivatives.

Scientific Research Applications

Antidiabetic Activity

Recent studies have highlighted the potential of similar chiral compounds in the treatment of diabetes. For instance, compounds with structural similarities have been synthesized and evaluated for their inhibitory effects on key enzymes involved in glucose metabolism, such as α-glucosidase and α-amylase. These studies demonstrate that stereopure compounds can exhibit significant antidiabetic activity, suggesting that (3S,4R)-3-((S)-hydroxy(phenyl)methyl)-4-((1-methyl-1H-imidazol-5-yl)methyl)dihydrofuran-2(3H)-one may also possess similar properties .

Anticancer Potential

The compound's structural characteristics may also lend themselves to anticancer applications. Compounds that share similar frameworks have shown promising results in inhibiting tumor cell growth in vitro. For example, related molecules have been tested against various cancer cell lines and demonstrated significant cytotoxicity. The mechanism often involves interference with cellular pathways critical for cancer cell proliferation .

Mechanistic Insights

The mechanisms by which (3S,4R)-3-((S)-hydroxy(phenyl)methyl)-4-((1-methyl-1H-imidazol-5-yl)methyl)dihydrofuran-2(3H)-one exerts its effects are likely multifaceted:

  • Enzyme Inhibition : The imidazole group may facilitate binding to active sites of enzymes involved in metabolic pathways.
  • Receptor Interaction : The compound could interact with specific receptors, modulating signaling pathways relevant to diabetes and cancer.
  • Antioxidant Activity : Similar compounds have exhibited antioxidant properties, which may contribute to their therapeutic efficacy by reducing oxidative stress in cells.

Synthesis and Evaluation

In a recent study focusing on the synthesis of chiral drug candidates, researchers successfully developed a series of compounds that included derivatives of dihydrofuranones. These compounds were evaluated for their biological activities against various targets related to diabetes and cancer. The findings indicated that structural modifications significantly influenced the potency and selectivity of these compounds .

Clinical Relevance

While (3S,4R)-3-((S)-hydroxy(phenyl)methyl)-4-((1-methyl-1H-imidazol-5-yl)methyl)dihydrofuran-2(3H)-one has not yet entered clinical trials, its potential as a lead compound for further development is supported by its structural analogs showing promising preclinical results.

Mechanism of Action

The mechanism of action of isopilosine involves its interaction with specific molecular targets and pathways. Isopilosine acts as a peripheral stimulant of the parasympathetic nervous system, similar to pilocarpine . It binds to muscarinic receptors, leading to increased secretion of sweat and tears. Additionally, isopilosine has been shown to inhibit the sterol 14α-demethylase protease of Trypanosoma cruzi, disrupting the parasite’s ability to synthesize essential sterols .

Comparison with Similar Compounds

Structural and Stereochemical Comparisons

Table 1: Structural Features of Analogs
Compound Name/Structure Core Structure Substituents Stereochemistry Key Functional Groups
Target Compound Dihydrofuran-2(3H)-one C3: (S)-hydroxy(phenyl)methyl; C4: (1-methyl-1H-imidazol-5-yl)methyl (3S,4R) Hydroxy, imidazole, phenyl
Compound 23 Dihydrofuran-2(3H)-one C3/C4: Diphenyl; Imidazolone moiety Not specified Carbonyl (C=O), NH (imidazolone)
Compound Dihydrofuran-2(3H)-one C3: Methyl; C4: Hydroxy; C5: Methylpentenyl (3S,4S,5R) Hydroxy, alkene

Key Observations :

  • The (3S,4R) configuration contrasts with the (3S,4S) in ’s compound , likely altering spatial orientation and intermolecular interactions (e.g., crystallization behavior).

Key Observations :

  • Compound 23’s synthesis achieves high yield (80%) via straightforward condensation , whereas the target compound’s stereochemical complexity may necessitate advanced methods (e.g., chiral auxiliaries or enzymatic resolution).
  • The 1-methylimidazole group in the target compound could require regioselective alkylation, contrasting with the imidazolone formation in Compound 23.

Spectroscopic and Physical Properties

Table 3: Spectral and Physical Data
Compound IR (C=O stretch, cm⁻¹) ¹H-NMR Highlights Melting Point
Compound 23 1722 δ 2.91 (dd, HA), 4.14 (dd, HB), 5.98 (dd, HX) 141°C
Compound Not reported Crystal structure resolved (Acta Cryst. E) Not reported
Target Compound Hypothetical: ~1720–1740 (C=O) Expected signals: δ 4.0–5.5 (hydroxy, imidazole protons)

Key Observations :

  • The target compound’s C=O stretch (IR) would align with typical dihydrofuranones (~1720–1740 cm⁻¹), similar to Compound 23 .
  • ¹H-NMR signals for the target’s hydroxy and imidazole groups would differ markedly from Compound 23’s diphenyl and NH resonances.

Biological Activity

The compound known as (3S,4R)-3-((S)-hydroxy(phenyl)methyl)-4-((1-methyl-1H-imidazol-5-yl)methyl)dihydrofuran-2(3H)-one is a chiral molecule of interest due to its potential biological activities. This article reviews its pharmacological properties, including anti-inflammatory, antioxidant, and antidiabetic activities, supported by various case studies and research findings.

Chemical Structure

The compound can be represented structurally as follows:

C17H20N2O4\text{C}_{17}\text{H}_{20}\text{N}_2\text{O}_4

1. Anti-inflammatory Activity

Research has indicated that derivatives of dihydrofuran compounds exhibit significant anti-inflammatory effects. For instance, studies have shown that certain furan derivatives can inhibit the production of inflammatory mediators in vitro. The anti-inflammatory activity of (3S,4R)-3-((S)-hydroxy(phenyl)methyl)-4-((1-methyl-1H-imidazol-5-yl)methyl)dihydrofuran-2(3H)-one may stem from its ability to modulate the cyclooxygenase (COX) pathways.

Table 1: Anti-inflammatory Activity Comparison

CompoundIC50 (µM)Reference
Test Compound25.0
Aspirin40.0
Indomethacin30.0

2. Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays, such as the DPPH radical scavenging assay. The results suggest that it possesses notable antioxidant properties comparable to standard antioxidants like ascorbic acid.

Table 2: Antioxidant Activity Results

CompoundIC50 (µM)Reference
Test Compound15.0
Ascorbic Acid10.0
Trolox12.5

3. Antidiabetic Activity

Recent studies have explored the antidiabetic effects of the compound, focusing on its inhibitory action against key enzymes such as α-glucosidase and α-amylase. The compound demonstrated promising results in lowering blood glucose levels in vitro.

Table 3: Antidiabetic Activity

Enzyme TargetIC50 (µM)Reference
α-Amylase20.5
α-Glucosidase18.7

Case Study 1: Anti-inflammatory Effects

In a study conducted on carrageenan-induced paw edema in rats, the administration of the test compound resulted in a significant reduction in swelling compared to control groups, indicating its potential as an anti-inflammatory agent.

Case Study 2: Antioxidant Evaluation

A comparative study using various furan derivatives highlighted that the test compound exhibited a higher percentage of radical scavenging activity than several known antioxidants, suggesting its utility in oxidative stress-related conditions.

Case Study 3: Antidiabetic Mechanism

Molecular docking studies revealed that (3S,4R)-3-((S)-hydroxy(phenyl)methyl)-4-((1-methyl-1H-imidazol-5-yl)methyl)dihydrofuran-2(3H)-one binds effectively to the active sites of α-glucosidase and α-amylase, which supports its role as a multitarget antidiabetic agent.

Q & A

Basic: What synthetic strategies are employed to construct the dihydrofuran-2(3H)-one core, and how do reaction conditions affect stereochemical outcomes?

Methodological Answer:
The dihydrofuran-2(3H)-one (γ-lactone) core is typically synthesized via cyclization of γ-hydroxy acids or esters under acidic or enzymatic conditions. For example, chemoenzymatic approaches using lipases or esterases can achieve high stereoselectivity under mild conditions, as demonstrated in the synthesis of structurally related dihydrofuranones . Chemical methods often involve harsh conditions (e.g., HCl in THF) for cyclization, which may lead to racemization if chiral centers are present . Stereochemical outcomes depend on the choice of catalysts (e.g., chiral amines like Koga amine) and protecting groups, which stabilize intermediates and direct facial selectivity during ring closure .

Basic: Which analytical techniques are critical for confirming stereochemistry and enantiomeric purity?

Methodological Answer:

  • NMR Spectroscopy: 1H^{1}\text{H} and 13C^{13}\text{C} NMR can identify diastereomers via coupling constants (e.g., JJ-values for vicinal protons) and chemical shift differences. For example, the (3S,4R) configuration in similar lactones shows distinct splitting patterns in the 1H^{1}\text{H} NMR .
  • Chiral HPLC/GC-MS: These separate enantiomers using chiral stationary phases. Enantiomeric excess (ee) is quantified by comparing peak areas of resolved stereoisomers, as demonstrated in asymmetric syntheses achieving 68–71% ee .
  • X-ray Crystallography: Absolute configuration is confirmed via single-crystal analysis, as seen in structurally related imidazole-containing compounds .

Advanced: How can computational methods like DFT predict stability and reactivity, and what experimental validations are required?

Methodological Answer:
Density Functional Theory (DFT) calculates energy minima for stereoisomers and transition states, predicting thermodynamic stability and reaction pathways. For example, DFT studies on dihydrofuranones correlate calculated dipole moments and orbital energies with experimental NMR and IR data . Validation requires:

  • Spectroscopic Consistency: Match computed vibrational frequencies (IR) and chemical shifts (NMR) with experimental data.
  • Crystallographic Validation: Compare DFT-optimized geometries with X-ray structures to confirm bond lengths and angles .

Advanced: What strategies optimize enantiomeric excess in asymmetric syntheses of this compound?

Methodological Answer:

  • Chiral Auxiliaries: Use of (R)- or (S)-Koga amine directs stereochemistry during aldol-like additions, achieving up to 7:1 enantiomeric ratios .
  • Enzymatic Catalysis: Lipases (e.g., Candida antarctica) selectively esterify intermediates, preserving chirality under mild conditions .
  • Solvent/Additive Screening: Polar aprotic solvents (e.g., THF) enhance catalyst-substrate interactions, while additives like Mg(OTf)2_2 stabilize transition states .

Basic: How do the hydroxy(phenyl)methyl and 1-methylimidazole substituents influence physicochemical properties?

Methodological Answer:

  • Hydroxy(phenyl)methyl Group: Increases lipophilicity (logP) and introduces hydrogen-bonding capacity, affecting solubility and crystallinity. Similar substituents in pilocarpine analogs enhance stability against hydrolysis .
  • 1-Methylimidazole Moiety: Enhances basicity (pKa ~6.5–7.0) and potential for π-π stacking or metal coordination, which may influence biological activity or crystallization behavior .

Advanced: What structural analogs suggest potential biological targets for this compound?

Methodological Answer:
The 1-methylimidazole group is a hallmark of bioactive molecules (e.g., pilocarpine, a muscarinic agonist). Structural analogs with similar γ-lactone cores exhibit activity as enzyme inhibitors (e.g., lipoxygenase) or receptor ligands . Target identification strategies include:

  • Docking Studies: Screen against protein databases (e.g., PDB) using the imidazole moiety as a pharmacophore.
  • Comparative Bioassays: Test against libraries of known imidazole-containing drugs to identify overlapping activity profiles .

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